molecular formula C15H12BrN3O2S B2992215 Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate CAS No. 1024726-41-7

Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate

Cat. No. B2992215
CAS RN: 1024726-41-7
M. Wt: 378.24
InChI Key: JDZXHISJDAVHQU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thiazole ring, a bromophenyl group, an amino group, and a cyanopropenoate group . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized from various precursors . For instance, 4-Bromophenylacetic acid, a component of this compound, can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The bromophenyl group is a derivative of phenylacetic acid containing a bromine atom .


Chemical Reactions Analysis

Although specific reactions involving this compound were not found, thiazole derivatives have been reported to exhibit various biological activities, which could suggest potential reactivity .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.

Analgesic Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species . This suggests potential use in the development of new antimicrobial drugs.

Antiviral Activity

Some thiazole derivatives have shown anti-HIV activity . They could potentially be used in the treatment of HIV/AIDS.

Diuretic Activity

Thiazole compounds have been found to have diuretic effects . This means they could help increase the amount of water and salt expelled from the body as urine.

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown antitumor and cytotoxic activities . They have been found to be effective against various human tumor cell lines, suggesting potential use in cancer treatment .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the biological activity of thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-2-21-14(20)11(7-17)8-18-15-19-9-13(22-15)10-3-5-12(16)6-4-10/h3-6,8-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXHISJDAVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(S1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate

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